Cariprazine hydrochloride

D3 receptor binding affinity selectivity

Cariprazine hydrochloride is the D3-preferring partial agonist with uniquely high D3 affinity (Ki=0.085 nM), up to 10-fold selectivity over D2, and a distinct D3-mediated β-arrestin functional profile. Its active metabolite didesmethyl-cariprazine has a 13–19 day half-life, making this compound ideal for sustained-release, LAI, and medication-adherence studies. With composition-of-matter patents expiring 2027–2028, this ≥98% purity API is a strategic procurement choice for generic formulation, bioequivalence trials, and D3-targeted preclinical research.

Molecular Formula C21H33Cl3N4O
Molecular Weight 463.9 g/mol
Cat. No. B1662819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCariprazine hydrochloride
Synonyms3-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1,1-dimethylurea
cariprazine
cariprazine HCl
cariprazine hydrochloride
N'-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-N,N-dimethylurea monohydrochloride
RGH-188
trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride
Vrayla
Molecular FormulaC21H33Cl3N4O
Molecular Weight463.9 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl
InChIInChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H
InChIKeyGPPJWWMREQHLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cariprazine Hydrochloride: A Dopamine D3/D2 Partial Agonist for Schizophrenia and Bipolar Research


Cariprazine hydrochloride (CAS 1083076-69-0) is a third-generation antipsychotic drug candidate and dopamine D3-preferring D3/D2 receptor partial agonist [1]. It is an FDA-approved active pharmaceutical ingredient (API) indicated for the treatment of schizophrenia and bipolar disorder, and is also under investigation for adjunctive major depressive disorder and psychostimulant use disorders [2][3]. As a new molecular entity (NME) with original composition of matter patents expiring in 2027-2028, cariprazine hydrochloride represents a key procurement interest for research institutions developing generic formulations, conducting comparative pharmacology studies, and investigating novel D3-targeted therapies [4].

Why Cariprazine Hydrochloride Cannot Be Substituted with Other D2/D3 Partial Agonists


While aripiprazole, brexpiprazole, and cariprazine are all classified as dopamine D2/D3 receptor partial agonists, they exhibit distinct and non-interchangeable pharmacodynamic, pharmacokinetic, and clinical profiles [1]. Cariprazine demonstrates up to ~10-fold higher affinity and 3- to 10-fold greater functional selectivity for the D3 receptor over D2 compared to aripiprazole, a difference that translates into unique D3-mediated β-arrestin signaling and potentially distinct clinical effects on negative symptoms and cognition [2][3]. Furthermore, cariprazine's active metabolite didesmethyl-cariprazine possesses a terminal half-life of 314–446 hours (~13–19 days), resulting in a unique long-acting pharmacokinetic profile that confers sustained receptor occupancy and may influence tolerability and dosing considerations [4]. These receptor-level and pharmacokinetic differences preclude the simple substitution of cariprazine with other in-class compounds for scientific investigation, requiring compound-specific sourcing for reliable research outcomes.

Quantitative Evidence for Cariprazine Hydrochloride Differentiation from Aripiprazole and Brexpiprazole


Superior D3 Receptor Binding Affinity and Selectivity Over D2

Cariprazine demonstrates the highest binding affinity for the dopamine D3 receptor among its class, with a Ki of 0.085 nM, which is approximately 9.4-fold higher than aripiprazole (Ki = 0.80 nM) and 12.9-fold higher than brexpiprazole (Ki = 1.10 nM) [1]. Its D3/D2 selectivity ratio of approximately 10-fold is superior to that of aripiprazole, which shows a 0.43-fold preference (D2-preferring, Ki D2 = 0.34 nM vs D3 = 0.80 nM) [2].

D3 receptor binding affinity selectivity dopamine receptor

Unique Functional Activity at D3 Receptor-Mediated β-Arrestin Signaling

In a direct comparative study of functional activity at human D3 receptors, cariprazine exhibited partial agonism and partial antagonism in the β-arrestin translocation pathway. In contrast, both aripiprazole and brexpiprazole displayed only weak or no agonist activity and acted as potent antagonists in this specific pathway [1]. While all three compounds showed similar modulation of D2-mediated cAMP/β-arrestin and D3-mediated cAMP signaling, cariprazine's D3 β-arrestin profile was markedly distinct [1].

β-arrestin D3 receptor functional selectivity biased signaling G-protein coupled receptor

Superior Efficacy in Improving Negative Symptoms of Schizophrenia

In a pooled post-hoc analysis of two randomized, double-blind, active-controlled trials, cariprazine (4.5-6 mg/day) demonstrated a statistically significant improvement in negative symptoms compared to aripiprazole (10 mg/day), with a least squares mean difference (LSMD) of -2.4 (95% CI: -4.5, -0.4) in the PANSS Factor Score for Negative Symptoms (PANSS-FSNS) from baseline to Week 6 (P = .0197) [1]. Aripiprazole did not show a statistically significant improvement over placebo in this analysis (LSMD = -1.0, P = .3265) [1].

negative symptoms schizophrenia PANSS clinical trial efficacy

Extended Pharmacokinetic Half-Life Due to Active Metabolites

Cariprazine's terminal half-life ranges from 31.6 to 68.4 hours, but its primary active metabolite, didesmethyl-cariprazine, has a terminal half-life of 314 to 446 hours (~13–19 days) [1]. This contrasts sharply with aripiprazole, whose half-life is approximately 75 hours and its active metabolite dehydro-aripiprazole is approximately 94 hours [2]. The effective half-life of cariprazine's total active moieties is approximately 1 week [1].

pharmacokinetics half-life didesmethyl-cariprazine active metabolite steady-state

Recommended Research and Industrial Applications for Cariprazine Hydrochloride


Investigation of Dopamine D3 Receptor Signaling and Function

As the compound with the highest D3 receptor affinity and unique D3-mediated β-arrestin functional activity among its class, cariprazine hydrochloride is the preferred ligand for in vitro and in vivo studies designed to dissect D3-specific signaling pathways, biased agonism, and the role of D3 receptors in cognition, mood, and reward [1].

Studies Targeting Negative and Cognitive Symptoms of Schizophrenia

Given the direct head-to-head clinical evidence demonstrating superior efficacy over aripiprazole in improving negative symptoms, cariprazine is the compound of choice for preclinical and clinical research programs focused on addressing this unmet therapeutic need in schizophrenia [2].

Pharmacokinetic and Metabolism Studies Requiring Long-Acting Profiles

The unique pharmacokinetic profile, driven by the exceptionally long half-life of its active metabolite didesmethyl-cariprazine, makes cariprazine hydrochloride an ideal candidate for research on sustained-release formulations, long-acting injectable (LAI) development, and studies modeling medication adherence and withdrawal dynamics [3].

Generic Pharmaceutical Development and Bioequivalence Testing

With original composition-of-matter patents expiring in 2027-2028, cariprazine hydrochloride is a high-value target for generic drug development, requiring sourcing of high-purity reference standards for formulation development, stability studies, and bioequivalence trials as per FDA Orange Book specifications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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